![molecular formula C23H22N2O5S B2522087 5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-82-3](/img/structure/B2522087.png)

5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

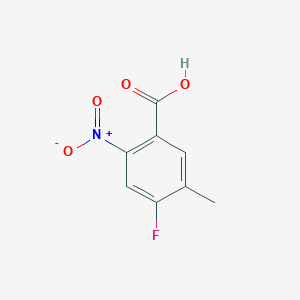

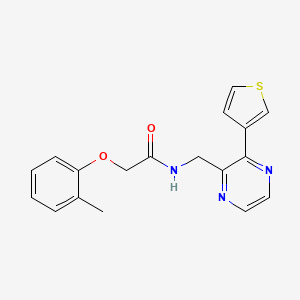

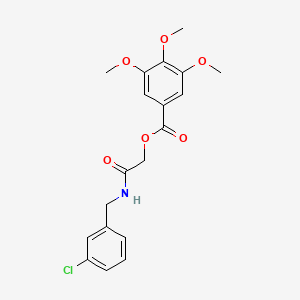

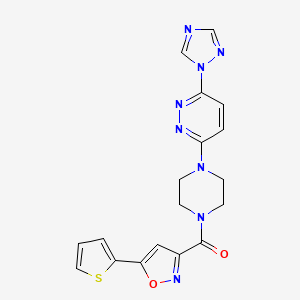

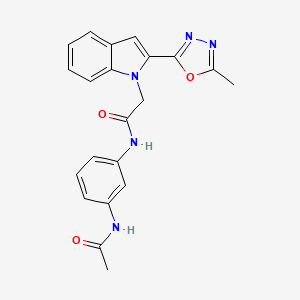

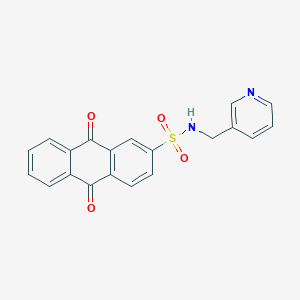

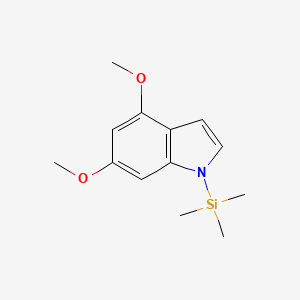

The synthesis of benzenesulfonamide derivatives has been explored in recent studies, focusing on the development of compounds with potential biological activities. In the first paper, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized using 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one as a starting material, followed by a reaction with 4-hydrazinobenzenesulfonamide. The synthesis involved the introduction of various substituents such as fluorine, hydroxy, methoxy, and 3,4,5-trimethoxy groups . In the second paper, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared through the reaction of alkyl carboxylic acid hydrazides with carbon disulfide (CS2) and potassium hydroxide (KOH). This synthesis also included the creation of secondary benzenesulfonamides and bis-benzenesulfonamides using triethylamine (Et3N) and dimethylaminopyridine .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamides were characterized using various physical and spectral data. The presence of different substituents on the phenyl ring of the benzenesulfonamide core is expected to influence the molecular conformation and, consequently, the biological activity of these compounds. The introduction of the 1,3,4-oxadiazole moiety in the second paper's compounds is particularly noteworthy, as this heterocyclic ring is known for its contribution to the pharmacological properties of molecules .

Chemical Reactions Analysis

The chemical reactivity of the synthesized benzenesulfonamides is not explicitly detailed in the provided papers. However, the presence of reactive functional groups such as the sulfonamide moiety and various aromatic substituents suggests that these compounds could participate in further chemical transformations. The reactivity of these groups could be exploited in subsequent studies to modify the compounds for enhanced biological activity or to understand their mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides, such as solubility, melting points, and stability, were determined and reported in the papers. These properties are crucial for assessing the compounds' suitability for biological studies and their potential as therapeutic agents. The microanalytical data provided in the papers confirm the purity and composition of the synthesized compounds, which is essential for the reliability of biological activity tests .

Bioactivity Studies

The synthesized benzenesulfonamides were evaluated for their biological activities. In the first paper, the compounds were tested for cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase isoforms hCA I and II. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, exhibited interesting cytotoxic activities, which could be pivotal for future anti-tumor research . The second paper reported the screening of the synthesized compounds for anti-HIV and antifungal activities, although the specific results of these screenings were not detailed in the abstract .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment

The compound's derivatives show potential in photodynamic therapy, a cancer treatment method. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives demonstrated properties useful for photodynamic therapy, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-HIV and Antifungal Properties

Compounds with benzenesulfonamide moiety have been explored for their anti-HIV and antifungal activities. Zareef et al. (2007) synthesized novel benzenesulfonamides and tested them for anti-HIV and antifungal activities. The study highlights the potential of these compounds in developing treatments for HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Catalytic and Synthetic Applications

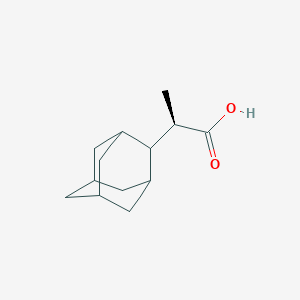

The compound's derivatives are used in catalytic reactions for synthesizing chiral molecules. Munck, Sukowski, Vila, Muñoz, and Pedro (2017) reported an enantioselective aza-Reformatsky reaction using cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral β-amino esters with high yields and enantioselectivities. This has implications in the synthesis of chiral compounds used in various applications (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Environmental Contaminant Analysis

Derivatives of this compound are noted as emerging contaminants in environmental studies. Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel procedure for the simultaneous determination of benzenesulfonamides in soil, highlighting their ubiquity in industrial and household applications and the importance of monitoring their presence in the environment (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-4-15-9-11-21(29-3)22(13-15)31(27,28)24-16-10-12-19-17(14-16)23(26)25(2)18-7-5-6-8-20(18)30-19/h5-14,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSSMTVDEPSPNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)